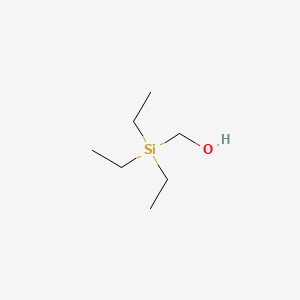

Triethylsilylmethanol

Description

BenchChem offers high-quality Triethylsilylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triethylsilylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

triethylsilylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18OSi/c1-4-9(5-2,6-3)7-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGUSMVPPUCFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209586 | |

| Record name | Methanol, triethylsilyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60764-82-1 | |

| Record name | Methanol, triethylsilyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060764821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanol, triethylsilyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis and characterization of triethylsilylmethanol

An In-Depth Technical Guide to the Synthesis and Characterization of Triethylsilylmethanol

For the Modern Researcher and Drug Development Professional

Introduction

Triethylsilylmethanol ((C₂H₅)₃SiCH₂OH), a sterically hindered primary alcohol, is a valuable organosilicon compound in contemporary organic synthesis. Its unique structural and electronic properties, imparted by the triethylsilyl group, make it a useful building block and intermediate. The silicon atom influences the reactivity of the adjacent hydroxymethyl group, and the ethyl substituents provide a moderate lipophilic character. This guide offers a comprehensive overview of the synthesis and detailed characterization of triethylsilylmethanol, providing both theoretical understanding and practical, field-proven protocols for its preparation and analysis.

Synthetic Methodologies: A Tale of Two Pathways

The synthesis of triethylsilylmethanol can be approached through two primary, reliable routes: the nucleophilic addition of a Grignard reagent to formaldehyde and the reduction of a corresponding triethylsilyl-substituted carboxylic acid derivative. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.

Grignard Reaction: Building the Carbon-Silicon Bond

The Grignard reaction is a classic and powerful tool for carbon-carbon bond formation. In this context, it is adapted to form a carbon-silicon bond, followed by the introduction of the hydroxymethyl group. The synthesis begins with the formation of a triethylsilyl Grignard reagent, triethylsilylmagnesium chloride, from triethylsilyl chloride and magnesium metal. This organometallic species then acts as a potent nucleophile, attacking the electrophilic carbon of formaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final product, triethylsilylmethanol.[1][2][3]

The causality behind this experimental choice lies in its efficiency and the high yield often associated with Grignard reactions. The polarization of the magnesium-silicon bond in the Grignard reagent makes the silicon atom nucleophilic, which is not its typical reactivity profile. This "umpolung" is key to the success of this synthetic strategy. Care must be taken to ensure anhydrous conditions, as Grignard reagents are highly sensitive to moisture.[4]

Reduction of a Triethylsilyl Carboxylate: A Functional Group Transformation

An alternative strategy involves the reduction of a pre-formed triethylsilyl-substituted carbonyl compound, such as an ester (e.g., ethyl triethylsilylacetate). Strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄), are required for this transformation.[5][6][7] The hydride reagent delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ester. This process occurs twice: the first addition leads to an aldehyde intermediate which is immediately reduced further to the primary alcohol.[7][8]

This method is advantageous when the corresponding silyl-substituted ester is readily available. The use of a powerful reducing agent like LiAlH₄ necessitates careful handling and an anhydrous reaction environment, as it reacts violently with water. The reaction is typically performed in an ether solvent, such as diethyl ether or tetrahydrofuran (THF).

Detailed Experimental Protocol: Grignard Synthesis of Triethylsilylmethanol

This protocol is adapted from a reliable procedure for the synthesis of the analogous trimethylsilylmethanol and is expected to provide good yields of the target compound.[4]

Materials and Reagents:

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

Anhydrous diethyl ether

-

Triethylsilyl chloride

-

Paraformaldehyde

-

Hydrochloric acid (10% aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Sodium metal (for drying solvent)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried and assembled hot under a dry nitrogen or argon atmosphere to exclude moisture.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of triethylsilyl chloride in anhydrous diethyl ether.

-

Add a small portion of the triethylsilyl chloride solution to the magnesium. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has started, add the remaining triethylsilyl chloride solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Reaction with Formaldehyde:

-

In a separate flask, thoroughly dry paraformaldehyde under vacuum.

-

Suspend the dried paraformaldehyde in anhydrous diethyl ether and cool the mixture in an ice bath.

-

Slowly add the prepared triethylsilylmagnesium chloride solution to the paraformaldehyde suspension via a cannula or dropping funnel with vigorous stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly add 10% hydrochloric acid to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Extract the aqueous layer with two additional portions of diethyl ether.

-

Combine the organic extracts and wash them with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude triethylsilylmethanol can be purified by fractional distillation under reduced pressure.

-

Comprehensive Characterization

A thorough characterization of the synthesized triethylsilylmethanol is crucial to confirm its identity and purity. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum of triethylsilylmethanol is expected to show four distinct signals. The methylene protons adjacent to the hydroxyl group will appear as a singlet. The ethyl groups on the silicon will give rise to a quartet for the methylene protons and a triplet for the methyl protons, with coupling between them. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be variable depending on concentration and solvent. For the analogous trimethylsilylmethanol, the methylene protons appear around 3.35 ppm and the methyl protons on silicon appear around 0.06 ppm.[9]

-

¹³C NMR: The carbon NMR spectrum will show three signals corresponding to the three non-equivalent carbon atoms: the hydroxymethyl carbon, the methylene carbons of the ethyl groups, and the methyl carbons of the ethyl groups. The carbon attached to the oxygen will be the most downfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. The IR spectrum of triethylsilylmethanol will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol.[10] Other key signals will include C-H stretching vibrations around 2875-2960 cm⁻¹ and Si-C bond vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of triethylsilylmethanol is available in the PubChem database.[11] The molecular ion peak (M⁺) is expected at m/z = 146. A prominent peak is often observed at M-15 (loss of a methyl group) or M-29 (loss of an ethyl group). A significant fragment at m/z = 75 is also reported, which corresponds to [(C₂H₅)₂SiH]⁺.

Data Summary

The physical and spectroscopic data for triethylsilylmethanol are summarized below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₈OSi | [11] |

| Molecular Weight | 146.30 g/mol | [11] |

| Boiling Point | 190.7 °C at 760 mmHg | |

| Density | 0.825 g/cm³ | |

| Refractive Index | 1.418 |

| Spectroscopic Data | Expected/Observed Values |

| ¹H NMR (ppm) | ~3.4 (s, 2H, Si-CH₂-O), ~1.5 (s, 1H, OH), ~0.9 (q, 6H, Si-CH₂), ~0.6 (t, 9H, CH₃) |

| ¹³C NMR (ppm) | ~60 (Si-CH₂-O), ~7 (Si-CH₂), ~3 (CH₃) |

| IR (cm⁻¹) | 3200-3600 (broad, O-H stretch), 2875-2960 (C-H stretch) |

| Mass Spec (m/z) | 146 (M⁺), 117 (M-29), 75 |

Conclusion

Triethylsilylmethanol is a versatile reagent whose synthesis and characterization are well within the capabilities of a standard organic chemistry laboratory. The choice of synthetic route, whether through a Grignard reaction or the reduction of a carboxylate, can be tailored to the specific needs and available resources of the researcher. A thorough characterization using NMR, IR, and mass spectrometry is essential to confirm the identity and purity of the final product. This guide provides the necessary framework for the successful synthesis and analysis of this important organosilicon compound.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 560114, Methanol, triethylsilyl-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Trimethylsilylmethanol. In NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76692, 1-(Trimethylsilyl)methanol. Retrieved from [Link]

-

Supporting information. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

- Safa, K. D. (2005). Synthesis and reactions of [tris(trimethylsilyl)methyl]ethyl dichlorosilane. Journal of Organometallic Chemistry, 690(6), 1606-1611.

- Speier, J. L., Daubert, B. F., & McGregor, R. R. (1945). Preparation and Properties of Trimethylsilylmethanol. Journal of the American Chemical Society, 67(7), 1178–1180.

-

LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. Retrieved from [Link]

-

AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

-

Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). ¹³C solid-state NMR spectra recorded in wet and dry conditions for.... Retrieved from [Link]

-

Wikipedia. (n.d.). Triethylsilane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15987057, (Triethoxysilyl)methanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Chemoselective Deprotection of Triethylsilyl Ethers. PubMed Central. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol. Retrieved from [Link]

-

Toppr. (n.d.). The reaction of formaldehyde with methyl magnesium bromide followed by hydrolysis gives. Retrieved from [Link]

-

MDPI. (2023). Direct Synthesis of Silicon Compounds—From the Beginning to Green Chemistry Revolution. Retrieved from [Link]

-

Doubtnut. (n.d.). Formaldehyde when reacted with methyl magnesium bromide followed by hydrolysis gives. Retrieved from [Link]

-

Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. Retrieved from [Link]

-

Vedantu. (n.d.). Formaldehyde when reacted with methyl magnesium bromide class 12 chemistry CBSE. Retrieved from [Link]

-

Doubtnut. (2024, August 26). The reaction of formaldehyde with magnesium methyl bromide followed by hydrolysis gives.... [Video]. YouTube. [Link]

-

VPL. (n.d.). Methanol (CH3OH). Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Synthesis and Anticancer Activity of Di(3-thienyl)methanol and Di(3-thienyl)methane. PubMed Central. Retrieved from [Link]

-

Doubtnut. (n.d.). The reaction of formaldehyde with magnesium methyl bromide followed by hydrolysis gives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of Oxasilolanes by TBAT-Catalyzed Hydroxyl-Directed Hydrosilylation. PubMed Central. Retrieved from [Link]

Sources

- 1. The reaction of formaldehyde with methyl magnesium bromide followed by hydrolysis gives [allen.in]

- 2. Formaldehyde when reacted with methyl magnesium bromide followed by hydrolysis gives [allen.in]

- 3. Formaldehyde when reacted with methyl magnesium bromide class 12 chemistry CBSE [vedantu.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. adichemistry.com [adichemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. 1-TRIMETHYLSILYLMETHANOL(3219-63-4) 1H NMR [m.chemicalbook.com]

- 10. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Methanol, triethylsilyl- | C7H18OSi | CID 560114 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Triethylsilylmethanol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylsilylmethanol [(CH₃CH₂)₃SiCH₂OH], a versatile organosilicon compound, holds significant potential in various facets of chemical research and development. This guide provides a comprehensive overview of its physical and chemical properties, detailed methodologies for its synthesis and characterization, and an exploration of its current and potential applications. By synthesizing technical data with practical insights, this document serves as a critical resource for professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Emerging Significance of Triethylsilylmethanol

Organosilicon compounds have carved a unique niche in synthetic chemistry, offering novel reactivity and stability profiles. Triethylsilylmethanol, with its combination of a sterically demanding triethylsilyl group and a reactive primary alcohol, presents a compelling case for its broader application. The silicon atom's influence on the adjacent methylene and hydroxyl groups imparts distinct chemical characteristics, making it a valuable building block and a subject of academic and industrial interest. This guide aims to consolidate the existing knowledge on triethylsilylmethanol and provide a forward-looking perspective on its utility.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of a compound's physical properties is fundamental to its effective application in a laboratory or industrial setting. The key physicochemical data for triethylsilylmethanol are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₈OSi | |

| Molecular Weight | 146.30 g/mol | |

| Appearance | Colorless liquid (presumed) | General knowledge of similar compounds |

| Density | 0.825 g/cm³ | |

| Boiling Point | 190.7 °C at 760 mmHg | |

| Flash Point | 71.6 °C | |

| Refractive Index | 1.418 | |

| Solubility | Soluble in organic solvents | General knowledge of similar compounds |

Synthesis of Triethylsilylmethanol: A Self-Validating Protocol

The synthesis of primary alcohols from organometallic reagents and formaldehyde is a cornerstone of organic chemistry. The preparation of triethylsilylmethanol can be effectively achieved through the reaction of a triethylsilyl Grignard reagent with formaldehyde.

Reaction Principle

The nucleophilic carbon of the triethylsilylmagnesium halide adds to the electrophilic carbonyl carbon of formaldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the desired primary alcohol.

Caption: Synthesis of Triethylsilylmethanol via Grignard Reaction.

Detailed Experimental Protocol

Materials:

-

Triethylchlorosilane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Paraformaldehyde

-

Hydrochloric acid (concentrated)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (three-necked flask, dropping funnel, reflux condenser)

-

Inert atmosphere setup (nitrogen or argon)

Procedure:

-

Grignard Reagent Preparation:

-

Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

-

To the flask, add magnesium turnings (1.2 equivalents).

-

In the dropping funnel, place a solution of triethylchlorosilane (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Add a small portion of the triethylchlorosilane solution to the magnesium turnings. The reaction may need gentle heating or the addition of a small crystal of iodine to initiate.

-

Once the reaction starts (as evidenced by bubbling and heat generation), add the remaining triethylchlorosilane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium has been consumed.

-

-

Reaction with Formaldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

In a separate flask, depolymerize paraformaldehyde by heating and pass the resulting gaseous formaldehyde into the stirred Grignard solution through a subsurface delivery tube. Alternatively, a slurry of dry paraformaldehyde in the reaction solvent can be added portion-wise.

-

After the addition of formaldehyde is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

-

If a precipitate forms, add dilute hydrochloric acid until a clear solution is obtained.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or THF (2 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure triethylsilylmethanol.

-

Spectroscopic Characterization: The Molecular Fingerprint

Comprehensive spectroscopic analysis is essential for confirming the structure and purity of the synthesized triethylsilylmethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of triethylsilylmethanol is expected to show characteristic signals for the ethyl groups and the methylene protons adjacent to the silicon and oxygen atoms. Based on the spectrum of the closely related trimethylsilylmethanol, the methylene protons (-CH₂O-) would likely appear as a singlet around 3.3-3.5 ppm. The ethyl protons would present as a quartet (CH₂) and a triplet (CH₃) in the upfield region (around 0.5-1.0 ppm). The hydroxyl proton will appear as a broad singlet, with its chemical shift being concentration and solvent dependent.[1]

-

¹³C NMR: The carbon-13 NMR spectrum will provide further structural confirmation. The methylene carbon (-CH₂O-) is expected to resonate in the range of 50-65 ppm. The carbons of the ethyl groups will appear in the aliphatic region, with the methylene carbons (Si-CH₂) around 5-10 ppm and the methyl carbons (-CH₃) around 7-12 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of triethylsilylmethanol will exhibit characteristic absorption bands corresponding to its functional groups. A strong, broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the ethyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region. A prominent Si-C stretching vibration is expected around 1250 cm⁻¹ and 830 cm⁻¹. The C-O stretching vibration should appear in the 1000-1100 cm⁻¹ range.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of triethylsilylmethanol will likely show a molecular ion peak (M⁺) at m/z 146. A prominent fragment will be the loss of an ethyl group ([M-29]⁺) at m/z 117, which is a common fragmentation pathway for trialkylsilyl compounds.[2] Another significant fragment would be the triethylsilyl cation ([Si(CH₂CH₃)₃]⁺) at m/z 115. The base peak is often the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73 in related compounds, and a similar fragmentation leading to a stable silyl cation is expected for triethylsilylmethanol.[3]

Chemical Reactivity and Synthetic Applications

The chemical behavior of triethylsilylmethanol is dictated by the interplay between the triethylsilyl group and the primary hydroxyl group.

Reactions of the Hydroxyl Group

The primary alcohol functionality of triethylsilylmethanol allows it to undergo typical alcohol reactions, such as etherification and esterification.

-

Etherification (Williamson Ether Synthesis): Deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) generates the corresponding alkoxide. This nucleophilic alkoxide can then react with an alkyl halide in an SN2 reaction to form an ether. This reaction is a versatile method for introducing the triethylsilylmethoxymethyl group into various molecules.[4][5]

Caption: Williamson Ether Synthesis with Triethylsilylmethanol.

-

Esterification (Fischer Esterification): In the presence of an acid catalyst, triethylsilylmethanol can react with a carboxylic acid to form an ester. This reaction is typically performed under reflux with removal of water to drive the equilibrium towards the product. Alternatively, reaction with a more reactive acyl chloride or acid anhydride in the presence of a non-nucleophilic base provides a high-yielding route to the corresponding ester.[6][7]

Role as a Protecting Group

The triethylsilylmethyl group, introduced via triethylsilylmethanol, can serve as a protecting group for alcohols and other functional groups. The stability of silyl ethers is dependent on the steric bulk around the silicon atom. The triethylsilyl group offers moderate stability, allowing for its selective removal under specific conditions.

Silylating Agent

While less common than chlorotriethylsilane, triethylsilylmethanol, after conversion to a more reactive species (e.g., a triflate), could potentially be used as a silylating agent to introduce the triethylsilyl group.

Safety and Handling

As a flammable liquid, triethylsilylmethanol should be handled with appropriate precautions.[8]

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Fire Safety: Keep away from open flames, sparks, and hot surfaces. Use a fire extinguisher rated for flammable liquids (e.g., dry chemical, CO₂).

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.

Conclusion and Future Outlook

Triethylsilylmethanol is a valuable organosilicon compound with a unique combination of steric and electronic properties. Its synthesis is straightforward, and its reactivity offers numerous possibilities in organic synthesis, particularly in the formation of ethers and esters and as a precursor to protecting groups. As the demand for novel synthetic methodologies and functionalized molecules continues to grow in the pharmaceutical and materials science industries, the applications of triethylsilylmethanol are poised to expand. Further research into its reactivity, particularly in asymmetric synthesis and catalysis, will undoubtedly unlock its full potential as a versatile tool for the modern chemist.

References

-

PubChem. Compound Summary for CID 560114, Triethylsilylmethanol. National Center for Biotechnology Information. [Link]. Accessed January 20, 2026.

- D. J. Harvey. Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews. 2020, 39(1-2), 105-211.

-

PubChem. Compound Summary for CID 76692, 1-(Trimethylsilyl)methanol. National Center for Biotechnology Information. [Link]. Accessed January 20, 2026.

-

ChemSrc. Triethylsilylmethanol CAS 60764-82-1. [Link]. Accessed January 20, 2026.

-

NIST. Trimethylsilylmethanol. NIST Chemistry WebBook. [Link]. Accessed January 20, 2026.

- Babij, N. R., et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. 2016, 20(3), 661-667.

-

Wikipedia. Williamson ether synthesis. [Link]. Accessed January 20, 2026.

-

BYJU'S. Williamson Ether Synthesis. [Link]. Accessed January 20, 2026.

-

Organic Chemistry Portal. Fischer Esterification. [Link]. Accessed January 20, 2026.

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]. Accessed January 20, 2026.

Sources

- 1. 1-TRIMETHYLSILYLMETHANOL(3219-63-4) 1H NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Trimethylsilylmethanol [webbook.nist.gov]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 8. 1-(Trimethylsilyl)methanol | C4H12OSi | CID 76692 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number and safety information for triethylsilylmethanol

Disclaimer: This document serves as a technical summary based on publicly available data. Crucial safety and handling information, specifically a formal Safety Data Sheet (SDS) for Triethylsilylmethanol, was not available through standard database searches. All personnel must consult a validated SDS from a chemical supplier before handling this compound and perform a thorough risk assessment. The protocols described herein are generalized from established organosilicon chemistry principles and have not been independently validated for this specific compound.

Section 1: Chemical Identity and Physicochemical Properties

Triethylsilylmethanol, also known as (Hydroxymethyl)triethylsilane, is an organosilicon compound featuring a primary alcohol functional group attached to a triethylsilyl moiety. Its unique structure makes it a potential building block in organic synthesis, particularly where the introduction of a silicon-containing group is desired.

The fundamental identification and physical properties are summarized below.

| Property | Value | Source |

| CAS Number | 60764-82-1 | [1][2] |

| Molecular Formula | C₇H₁₈OSi | [1] |

| Molecular Weight | 146.30 g/mol | [1] |

| IUPAC Name | (Triethylsilyl)methanol | [2] |

| Density | 0.825 g/cm³ | |

| Boiling Point | 190.7 °C at 760 mmHg | |

| Flash Point | 71.6 °C |

Section 2: Critical Safety & Hazard Analysis

Author's Note: A specific, verified Safety Data Sheet (SDS) or GHS classification for Triethylsilylmethanol (CAS 60764-82-1) could not be located in publicly accessible databases. The following guidance is extrapolated from related organosilicon compounds, such as triethylsilane and other functionalized silanes. This information is illustrative and not a substitute for a compound-specific SDS.

Anticipated GHS Classification & Hazards

Based on analogous structures, Triethylsilylmethanol is anticipated to carry warnings for flammability and potential health hazards. The GHS pictograms likely to apply are outlined below in a logical flow from physical to health risks.

Caption: Anticipated GHS Hazard Pictograms for Triethylsilylmethanol.

-

Flammable Liquid (Anticipated): The presence of ethyl groups and a relatively low molecular weight suggest the compound is likely a combustible or flammable liquid. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.

-

Skin and Eye Irritant (Anticipated): Organosilicon compounds can cause skin and eye irritation upon contact.

-

Respiratory Irritation (Anticipated): Inhalation of vapors or mists may cause irritation to the respiratory tract.

Handling and Storage Protocol

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear nitrile or neoprene gloves. A lab coat is mandatory.

-

Respiratory Protection: If ventilation is inadequate or for spill response, use a NIOSH-approved respirator with organic vapor cartridges.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from oxidizing agents. Containers must be properly grounded to prevent static discharge.

-

First Aid (General Principles):

-

Inhalation: Move victim to fresh air.

-

Skin Contact: Immediately flush skin with plenty of water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Section 3: Synthesis and Applications

Author's Note: No peer-reviewed, step-by-step synthetic protocol for the preparation of Triethylsilylmethanol or its direct use in a subsequent reaction could be located. The following sections are based on established, analogous chemical transformations.

Postulated Synthesis Route

The synthesis of Triethylsilylmethanol would most logically proceed via the reduction of a corresponding triethylsilyl acyl derivative or the reaction of a triethylsilyl anion equivalent with formaldehyde. A plausible, though unverified, method is the reduction of triethylsilyl formate or a related ester.

Core Application: Protection of Alcohols

While the use of silyl chlorides (e.g., TESCl, TBDMSCl) for alcohol protection is ubiquitous, the use of a silyl-alcohol like Triethylsilylmethanol would form a silylmethyl ether, not a silyl ether.[3][4][5] This transformation requires different chemistry, typically acid-catalyzed etherification, which is mechanistically distinct from the base-mediated silylation reaction.

The resulting Triethylsilylmethyl (TESM) ether would offer a different stability profile compared to a standard Triethylsilyl (TES) ether, potentially providing advantages in orthogonal protection strategies.

Generalized Protocol: Protection of a Primary Alcohol with a Silyl Chloride (Analogous Reaction)

This protocol describes the formation of a Triethylsilyl (TES) ether using Chlorotriethylsilane, a common and well-documented reaction.[6] It serves as an illustrative example of how silyl groups are used in alcohol protection.

Causality: The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the electrophilic silicon atom of the silyl chloride.[6] A weak, non-nucleophilic base like imidazole or triethylamine is required to activate the alcohol (by facilitating deprotonation) and to neutralize the HCl byproduct, driving the reaction to completion.[6][7] Anhydrous conditions are critical as silyl chlorides readily hydrolyze in the presence of water.

Caption: General workflow for the protection of an alcohol using a silyl chloride.

Step-by-Step Methodology:

-

Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equivalent) and imidazole (2.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction.

-

Addition: Add Chlorotriethylsilane (1.1 equivalents) dropwise to the stirred solution. A slow addition rate prevents temperature spikes and side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Purification: Combine the organic layers, wash with brine to remove residual water and DMF, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography if necessary.

References

-

Jat, J. L., et al. (2012). Chemoselective Deprotection of Triethylsilyl Ethers. Available at: [Link]

-

Professor Dave Explains. (2016). Alcohol Protection with TMS (Trimethylsilyl ethers). Available at: [Link]

-

Capot Chemical. (n.d.). 60764-82-1 | Triethylsilylmethanol. Available at: [Link]

-

Khan Academy. (n.d.). Protection of alcohols. Available at: [Link]

-

PubChem. (n.d.). Methanol, triethylsilyl-. Available at: [Link]

-

Khan Academy. (n.d.). Protection of alcohols. Available at: [Link]

-

SlidePlayer. (n.d.). Protection of OH group of alcohol. Available at: [Link]

-

ChemSrc. (2025). triethylsilylmethanol | CAS#:60764-82-1. Available at: [Link]

-

Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Available at: [Link]

Sources

- 1. 60764-82-1 | Triethylsilylmethanol - Capot Chemical [capotchem.com]

- 2. Methanol, triethylsilyl- | C7H18OSi | CID 560114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Khan Academy [khanacademy.org]

- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

triethylsilylmethanol reactivity with protic solvents

An In-Depth Technical Guide to the Reactivity of Triethylsilylmethanol with Protic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethylsilylmethanol ((Triethylsilyl)methanol, TESM) is an α-silyl alcohol of significant interest in synthetic organic chemistry. Its unique structure, featuring a silicon atom adjacent to a carbinol, imparts distinct reactivity patterns, particularly in the presence of protic solvents. This technical guide provides a comprehensive analysis of the reactivity of triethylsilylmethanol under both acidic and basic conditions with protic solvents such as water and alcohols. We will explore the fundamental mechanistic pathways, including acid-catalyzed solvolysis and the base-catalyzed Brook rearrangement, offering field-proven insights into the causality behind experimental choices. This document serves as a resource for researchers aiming to leverage the unique properties of triethylsilylmethanol in complex syntheses and for drug development professionals exploring novel silicon-containing molecular scaffolds.

Introduction: The Significance of α-Silyl Alcohols

In the landscape of modern organic synthesis, organosilicon compounds have emerged as indispensable tools for constructing complex molecular architectures. Among these, α-silyl alcohols, and specifically triethylsilylmethanol, occupy a pivotal role. The proximity of the hydroxyl group to the silicon atom creates a reactive nexus that can be manipulated under controlled conditions to achieve specific synthetic outcomes.

Understanding the stability and reactivity of triethylsilylmethanol in protic solvents is critical for its application. Protic solvents, characterized by their ability to donate hydrogen bonds, can act as either nucleophiles or electrophiles (after protonation), leading to distinct reaction pathways. In drug development, where reaction conditions must be meticulously controlled and stability is paramount, a deep understanding of these interactions is essential for designing robust synthetic routes and ensuring the integrity of silicon-containing active pharmaceutical ingredients (APIs).[1]

Fundamental Reactivity Principles

The reactivity of triethylsilylmethanol is governed by the interplay of several factors:

-

The Si-C Bond: This bond is weaker and more polarized than a C-C bond. The carbon is slightly more electronegative than silicon, making it susceptible to nucleophilic attack at the silicon center.

-

The Triethylsilyl (TES) Group: The ethyl groups provide moderate steric bulk, influencing the accessibility of the silicon atom. Compared to the trimethylsilyl (TMS) group, the TES group offers greater stability against hydrolysis, yet it can be cleaved under specific conditions.[2]

-

The Hydroxyl Group: This functional group is the primary site of interaction with protic solvents and catalysts. Its acidity and nucleophilicity are central to the molecule's behavior.

Mechanistic Pathways in Protic Solvents

The reaction of triethylsilylmethanol with protic solvents is highly dependent on the pH of the medium. Acidic and basic conditions trigger fundamentally different and predictable mechanistic pathways.

Acid-Catalyzed Solvolysis

Under acidic conditions, the reaction proceeds via protonation of the hydroxyl group, which transforms it into a good leaving group (H₂O).[3] This is followed by nucleophilic attack from the protic solvent (e.g., methanol, water).

The mechanism involves an SN1-like or SN2-like attack on the silicon atom. Given the relative instability of primary carbocations, a direct SN2 attack by the solvent on the silicon or carbon is more plausible. Attack at silicon is generally favored due to silicon's ability to stabilize a pentacoordinate intermediate.[4]

Caption: Figure 1: Acid-Catalyzed Solvolysis of Triethylsilylmethanol.

The outcome is the formation of a triethylsilyl ether, where the hydroxyl group has been replaced by the alkoxy or hydroxyl group from the solvent. The relative stability of the TES group means that this reaction typically requires moderately strong acidic conditions.[5]

Base-Catalyzed Reactivity: The Brook Rearrangement

In the presence of a base, triethylsilylmethanol undergoes a fascinating and synthetically powerful transformation known as the Brook rearrangement .[6] This reaction involves the intramolecular migration of the silyl group from carbon to the adjacent oxygen atom.[7][8]

The mechanism is initiated by the deprotonation of the hydroxyl group by a base (e.g., NaH, t-BuOK) to form an alkoxide.[8] This alkoxide then attacks the adjacent silicon atom, forming a pentacoordinate silicon intermediate.[8][9] The subsequent cleavage of the Si-C bond results in a new silyl ether and a carbanion, which is then protonated by the protic solvent or a conjugate acid to yield the final product. The driving force for this rearrangement is the formation of the thermodynamically stronger Si-O bond (approx. 110 kcal/mol) at the expense of the weaker Si-C bond (approx. 80 kcal/mol).[7]

Caption: Figure 2: The Base-Catalyzed[2][10]-Brook Rearrangement.

It is crucial to use anhydrous, aprotic solvents if one wishes to trap the intermediate carbanion with an electrophile.[6] However, in the presence of protic solvents, rapid protonation occurs.

Context: The Peterson Olefination

While not a direct reaction with a protic solvent, the reactivity of triethylsilylmethanol is fundamental to the Peterson Olefination, a key alkene synthesis method.[10][11] In this reaction, an α-silyl carbanion reacts with an aldehyde or ketone to form a β-hydroxysilane.[12] This intermediate can then be eliminated to form an alkene. The elimination can be directed by acid or base to stereoselectively produce either the E or Z alkene, showcasing the dichotomous reactivity of the silyl alcohol precursor in different pH environments.[13]

Experimental Considerations & Protocols

When studying the reactivity of triethylsilylmethanol, careful control of conditions and appropriate analytical techniques are essential.

General Workflow for Kinetic Analysis

A typical workflow involves setting up the reaction under controlled temperature and concentration, taking aliquots at specific time intervals, quenching the reaction, and analyzing the mixture composition using techniques like ¹H NMR, GC, or LC-MS.

Caption: Figure 3: General Experimental Workflow for Kinetic Studies.

Protocol 1: Acid-Catalyzed Methanolysis

Objective: To observe the conversion of triethylsilylmethanol to triethylmethoxysilane under acidic conditions.

Materials:

-

Triethylsilylmethanol

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)[13]

-

Saturated Sodium Bicarbonate solution (aq.)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deuterated Chloroform (CDCl₃) for NMR analysis

Procedure:

-

Dissolve triethylsilylmethanol (1.0 mmol) in anhydrous methanol (10 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Add a catalytic amount of sulfuric acid (e.g., 0.05 mmol).

-

Stir the reaction at room temperature or gentle heat (e.g., 40 °C), monitoring by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Analyze the crude product by ¹H NMR to confirm the formation of triethylmethoxysilane.

Protocol 2: Base-Catalyzed Brook Rearrangement

Objective: To induce the Brook rearrangement of triethylsilylmethanol to form methoxy(triethyl)silane.

Materials:

-

Triethylsilylmethanol

-

Anhydrous Tetrahydrofuran (THF)

-

Potassium Hydride (KH, 30% dispersion in mineral oil) or Potassium tert-butoxide (t-BuOK)[13]

-

Methanol (as the proton source for the final step)

-

Saturated Ammonium Chloride solution (aq.)

Procedure:

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (10 mL) and potassium hydride (1.1 mmol).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of triethylsilylmethanol (1.0 mmol) in anhydrous THF (5 mL) to the KH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-2 hours. The formation of the alkoxide and subsequent rearrangement occurs.

-

Cool the reaction back to 0 °C and carefully quench the intermediate carbanion by adding methanol (2.0 mmol).

-

Stir for an additional 15 minutes.

-

Quench the entire reaction mixture by slowly adding saturated ammonium chloride solution.

-

Extract with diethyl ether (3 x 15 mL), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Analyze the product by ¹H NMR to confirm the formation of the rearranged silyl ether product.

Data Summary: Reactivity Profile

The following table summarizes the expected reactivity of triethylsilylmethanol in the presence of protic solvents under different catalytic conditions.

| Condition | Catalyst | Protic Solvent (R'OH) | Primary Mechanism | Major Product | Relative Rate |

| Acidic | H₂SO₄, HCl, p-TsOH | H₂O, MeOH, EtOH | SN2-type Solvolysis | Triethylsilyl Ether (Et₃SiOR') | Moderate to Slow |

| Basic | NaH, KH, t-BuOK | H₂O, MeOH, EtOH | [2][10]-Brook Rearrangement | Rearranged Silyl Ether (R'-O-Si(Et)₂-CH₃) | Fast |

| Neutral | None | H₂O, MeOH, EtOH | No significant reaction | Triethylsilylmethanol | Very Slow |

Applications in Drug Development & Synthesis

-

Protecting Group Chemistry: While triethylsilylmethanol itself is not a protecting group, the silyl ethers formed from its reactions are.[2][14] Understanding its reactivity allows chemists to form triethylsilyl (TES) ethers, which are common protecting groups for alcohols, under specific conditions. The TES group offers a balance of stability and ease of cleavage.[15]

-

Stereocontrol in Synthesis: As an intermediate in the Peterson Olefination, the controlled acid- or base-catalyzed elimination of β-hydroxysilanes derived from triethylsilylmethanol allows for the stereoselective synthesis of alkenes, a critical transformation in the synthesis of many drug candidates.[16]

-

Bioisosteric Replacement: The incorporation of silicon into drug molecules is an active area of research.[17] Replacing a carbon atom with silicon can modulate a compound's metabolic stability, lipophilicity, and binding affinity. Triethylsilylmethanol serves as a fundamental building block for accessing more complex silicon-containing scaffolds.

Conclusion

Triethylsilylmethanol exhibits a rich and synthetically useful reactivity profile with protic solvents, which is fundamentally dictated by the reaction's pH. Under acidic conditions, it undergoes a relatively slow solvolysis to yield silyl ethers. In stark contrast, basic conditions promote a rapid and thermodynamically favorable Brook rearrangement, leading to a constitutional isomer of the starting material. This dichotomous behavior provides medicinal and synthetic chemists with a powerful tool for molecular construction. By understanding and controlling these pathways, researchers can effectively utilize triethylsilylmethanol as a versatile intermediate in the synthesis of complex targets, from novel materials to next-generation pharmaceuticals.

References

Sources

- 1. Drug Discovery & Development Services and Capabilities| RTI [rti.org]

- 2. Silyl ether - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Brook Rearrangement [organic-chemistry.org]

- 9. Brook rearrangement - Wikipedia [en.wikipedia.org]

- 10. chemistnotes.com [chemistnotes.com]

- 11. organicreactions.org [organicreactions.org]

- 12. Peterson Olefination [organic-chemistry.org]

- 13. Peterson Olefination | NROChemistry [nrochemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Peterson olefination from alpha-silyl aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Stability and Storage of Triethylsilylmethanol: A Comprehensive Technical Guide for Researchers

Introduction: Understanding the Molecular Landscape of Triethylsilylmethanol

Triethylsilylmethanol ((C₂H₅)₃SiCH₂OH), a unique organosilicon compound, presents a valuable tool for researchers and professionals in drug development and organic synthesis. Its structure, featuring a primary alcohol tethered to a triethylsilyl group, imparts a distinct combination of reactivity and stability. This guide provides an in-depth analysis of the critical parameters governing the stability and optimal storage conditions for triethylsilylmethanol, ensuring its integrity and performance in sensitive applications. By understanding the interplay of its functional groups, we can mitigate degradation pathways and establish protocols that safeguard this versatile reagent.

Chemical and Physical Properties: The Foundation of Stability

A thorough understanding of the physicochemical properties of triethylsilylmethanol is fundamental to predicting its behavior and establishing appropriate handling procedures.

| Property | Value | Source |

| Molecular Formula | C₇H₁₈OSi | PubChem |

| Molecular Weight | 146.30 g/mol | PubChem |

| CAS Number | 60764-82-1 | PubChem |

| Appearance | Liquid (inferred) | - |

| Boiling Point | Not available | - |

| Density | Not available | - |

| Flash Point | Not available | - |

The Stability Profile: Navigating Potential Degradation Pathways

The stability of triethylsilylmethanol is primarily influenced by its two key functional moieties: the triethylsilyl group and the primary alcohol. Understanding their individual and combined reactivity is crucial for preventing degradation.

Hydrolytic Stability: The Si-C Bond's Resilience

The silicon-carbon bond in triethylsilylmethanol is generally robust under neutral conditions. However, the presence of strong acids or bases can catalyze hydrolysis, leading to the cleavage of this bond to form triethylsilanol and methane. This process is analogous to the well-documented hydrolysis of silyl ethers, where the rate is influenced by the steric bulk of the silicon substituents and the pH of the medium. The triethylsilyl group offers moderate steric hindrance, making it more stable than a trimethylsilyl group but more susceptible to cleavage than bulkier groups like tert-butyldimethylsilyl (TBDMS).

Key Insight: Maintaining a neutral pH environment is paramount to prevent the hydrolytic degradation of triethylsilylmethanol.

Reactivity of the Hydroxymethyl Group: A Double-Edged Sword

The primary alcohol functionality imparts both utility and potential instability to the molecule.

-

Oxidation: The hydroxymethyl group is susceptible to oxidation by common oxidizing agents to form the corresponding aldehyde or carboxylic acid. This reaction can be unintentional if the compound is exposed to atmospheric oxygen over prolonged periods, especially in the presence of light or metal catalysts.

-

Esterification: In the presence of acidic catalysts, the alcohol can react with carboxylic acids or their derivatives to form esters.

Thermal Decomposition: Unveiling the High-Temperature Behavior

Experimental Protocol: Determining Thermal Stability via Thermogravimetric Analysis (TGA)

For a definitive determination of triethylsilylmethanol's thermal stability, the following TGA protocol is recommended:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of triethylsilylmethanol into a suitable TGA pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: Equilibrate the sample at a low temperature (e.g., 30 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature sufficient to induce complete decomposition (e.g., 600 °C).

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is a critical indicator of thermal stability.[4]

Recommended Storage and Handling Protocols: A Self-Validating System

Based on the stability profile, the following storage and handling procedures are recommended to ensure the long-term integrity of triethylsilylmethanol.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | To minimize potential thermal degradation and reduce vapor pressure. |

| Atmosphere | Inert (Argon or Nitrogen) | To prevent oxidation of the hydroxymethyl group and potential reaction with atmospheric moisture.[5] |

| Light | Amber glass vial/bottle | To protect against light-catalyzed degradation. |

| Container | Tightly sealed, appropriate material | To prevent ingress of moisture and air. See Section 4.2 for material compatibility. |

Material Compatibility

While specific compatibility data for triethylsilylmethanol is scarce, general guidelines for alcohols and organosilanes can be applied.

Recommended Materials:

-

Glass: Borosilicate glass (Pyrex®) is generally an excellent choice for storage containers.

-

Stainless Steel: 304 and 316 stainless steel are typically compatible with alcohols and organosilanes.[6]

-

Fluoropolymers: PTFE (Teflon®) and PVDF (Kynar®) offer broad chemical resistance.

Materials to Avoid:

-

Plastics: Some plastics may be susceptible to swelling, leaching, or degradation upon prolonged contact with organic solvents. Compatibility testing is recommended. PVC, in particular, has shown poor compatibility with some alcohols.[7]

-

Reactive Metals: Avoid contact with strong acids, bases, and oxidizing agents.[8]

Handling Procedures

-

Inert Atmosphere: Handle triethylsilylmethanol under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent exposure to air and moisture.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

-

Dispensing: Use clean, dry syringes or cannulas for transferring the liquid.

-

Avoid Ignition Sources: Although the flash point is not determined, it is prudent to treat triethylsilylmethanol as a flammable liquid and keep it away from open flames, sparks, and hot surfaces.[8]

Logical Flow for Handling and Storage

The following diagram illustrates the decision-making process for the safe handling and storage of triethylsilylmethanol.

Caption: Workflow for Triethylsilylmethanol Handling and Storage.

Conclusion: Ensuring Reagent Integrity Through Best Practices

The stability of triethylsilylmethanol is intrinsically linked to the careful management of its environment. By controlling temperature, excluding atmospheric moisture and oxygen, and selecting appropriate storage materials, researchers can significantly extend the shelf-life and ensure the reliability of this valuable synthetic building block. The protocols outlined in this guide, while grounded in the principles of organosilicon and alcohol chemistry, should be supplemented with rigorous in-house analysis, such as TGA, to establish definitive stability parameters for specific applications.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Triethylamine. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Thermal Stability. Retrieved from [Link]

-

RSC Publishing. (2018). Mechanism of thermal decomposition of tetramethylsilane: A flash pyrolysis vacuum ultraviolet photoionization time- of-flight mass. Retrieved from [Link]

-

Envirosafe Tanks. (2011). Methanol Storage. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

ResearchGate. (2018). (PDF) Thermal Stability of Polymer Additives: Comparison of Decomposition Models Including Oxidative Pyrolysis. Retrieved from [Link]

-

Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

-

PubMed. (2014). Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. Retrieved from [Link]

-

ResearchGate. (2015). Material compatibility evaluation for elastomers, plastics, and metals exposed to ethanol and butanol blends | Request PDF. Retrieved from [Link]

-

Purosolv. (2025). Proper Storage of Pharma-Grade Methanol: Best Practices. Retrieved from [Link]

-

PMC. (n.d.). Thermal Stability and Non-Isothermal Kinetic Analysis of Ethylene–Propylene–Diene Rubber Composite. Retrieved from [Link]

-

Methanol Institute. (n.d.). Precautions for Loading, Unloading, Transport and Storage of Methanol. Retrieved from [Link]

-

Wikipedia. (n.d.). Thermal decomposition. Retrieved from [Link]

-

Curbell Plastics. (n.d.). Chemical Resistance of Plastics Chart. Retrieved from [Link]

-

Khan Academy. (n.d.). Oxidizing and reducing agents. Retrieved from [Link]

-

Dialnet. (n.d.). Acid hydrolysis of tripalmitin and triolein. Preliminary thermodynamic study. Retrieved from [Link]

-

The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Retrieved from [Link]

-

Reddit. (2025). Methanol storage. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 5.4: Hydrolysis Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

-

Khan Academy. (n.d.). Hydrolysis. Retrieved from [Link]

-

Geotech Environmental Equipment. (n.d.). Chemical Compatibility Table. Retrieved from [Link]

-

PubChem. (n.d.). Triethylsilylmethanol. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. methanol.org [methanol.org]

- 6. abovegroundfuelstoragetanks.com [abovegroundfuelstoragetanks.com]

- 7. researchgate.net [researchgate.net]

- 8. fishersci.com [fishersci.com]

Introduction: The Strategic Role of the Triethylsilyl Group in Synthesis

An In-depth Technical Guide to the Mechanism of Triethylsilylation for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the strategic protection of reactive functional groups is a cornerstone of success. Among these, the hydroxyl group, with its inherent nucleophilicity and acidity, often requires temporary masking to prevent unwanted side reactions. Silyl ethers have emerged as one of the most versatile and widely utilized classes of protecting groups for alcohols due to their ease of installation, tunable stability, and mild removal conditions.[1][2]

The triethylsilyl (TES) group occupies a crucial position in the chemist's toolkit. It offers a moderate level of steric bulk, rendering TES ethers significantly more stable to hydrolysis and mild acidic conditions than their trimethylsilyl (TMS) counterparts.[3] Yet, they are more readily cleaved than the bulkier tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers, providing a valuable tier of orthogonality in complex synthetic routes.[4] This guide provides a detailed exploration of the core mechanisms governing triethylsilylation, the causal factors behind experimental choices, and field-proven protocols for its successful application.

Part 1: The Core Mechanistic Pathways of Triethylsilylation

The formation of a triethylsilyl ether is fundamentally a nucleophilic substitution reaction at a silicon center. The specific pathway and reagents are chosen based on the substrate's reactivity, particularly the steric hindrance around the target hydroxyl group.

The SN2-type Mechanism with Triethylsilyl Halides

The most common method for introducing a TES group involves the reaction of an alcohol with triethylsilyl chloride (TES-Cl) in the presence of an amine base.[4] This process proceeds via a two-step SN2-like mechanism at the electrophilic silicon atom, a critical distinction from substitution at a carbon center.[5][6][7]

-

Step 1: Nucleophilic Attack: The oxygen atom of the alcohol acts as a nucleophile, attacking the electron-deficient silicon atom of TES-Cl. The silicon atom, being a third-row element, has longer Si-C and Si-Cl bonds compared to the C-C and C-Cl bonds in analogous carbon compounds (e.g., tert-butyl chloride).[7] This increased bond length reduces the steric clash from the ethyl groups, making the silicon center accessible to the incoming nucleophile. As the R-O-Si bond begins to form, the Si-Cl bond breaks, and the chloride ion is expelled as a leaving group. This results in the formation of a positively charged oxonium intermediate.[5]

-

Step 2: Deprotonation: A base, typically a tertiary amine like triethylamine (Et₃N) or a more potent promoter like imidazole, removes the proton from the oxonium intermediate.[5][6] This neutralizes the intermediate, yielding the final triethylsilyl ether product and an ammonium salt byproduct (e.g., triethylammonium chloride).[5] The base serves the dual purpose of scavenging the hydrochloric acid generated during the reaction, which could otherwise cleave the newly formed, acid-labile silyl ether.[5][6][8]

Enhanced Reactivity with Triethylsilyl Triflate (TES-OTf)

For sterically hindered secondary or tertiary alcohols where TES-Cl fails, the much more reactive silylating agent, triethylsilyl trifluoromethanesulfonate (TES-OTf), is employed.[3][4] The immense reactivity of TES-OTf stems from the nature of the triflate (CF₃SO₃⁻) group, which is an exceptionally good leaving group due to the resonance stabilization of its negative charge.[9][10]

This makes the silicon atom in TES-OTf highly electrophilic, accelerating the rate of nucleophilic attack by the alcohol.[3][10] The mechanism is analogous to the one with TES-Cl, but the reaction is significantly faster and can be performed at low temperatures. Due to the formation of the highly acidic byproduct, triflic acid (TfOH), a non-nucleophilic, sterically hindered base such as 2,6-lutidine is required to trap the acid without reacting with the potent TES-OTf reagent.[4]

Catalytic Activation Pathways

For certain applications, the silylation rate can be enhanced through catalysis. Promoters like 4-dimethylaminopyridine (DMAP) or imidazole are more nucleophilic than the alcohol itself.[4] They can initially react with TES-Cl to form a highly reactive silylated intermediate (e.g., a triethylsilylimidazolium salt). This intermediate possesses a more electrophilic silicon center than TES-Cl, which is then readily attacked by the alcohol in a subsequent step, regenerating the catalyst.

Part 2: Causality Behind Experimental Choices

The selection of a specific triethylsilylation protocol is not arbitrary; it is dictated by a deep understanding of the interplay between steric and electronic factors.

Steric Hindrance: The Decisive Factor

Steric hindrance is the most critical parameter governing the rate and feasibility of silylation.[11][12]

-

The Substrate: The accessibility of the hydroxyl group is paramount. The general order of reactivity for alcohols is primary > secondary >> tertiary .[5][8] While primary alcohols are readily silylated with TES-Cl and a standard base, secondary alcohols react more slowly. Tertiary alcohols often fail to react entirely with TES-Cl due to the severe steric congestion around the hydroxyl group, necessitating the use of the more potent TES-OTf.[4] This selectivity allows for the preferential protection of a primary alcohol in the presence of a secondary or tertiary one.

-

The Silyl Group: The size of the silylating agent itself dictates its stability and reactivity. The TES group is larger than TMS, contributing to its greater stability.[4] However, it is less bulky than TBS or TIPS, making it more reactive and easier to introduce. This intermediate steric profile is a key feature that chemists exploit for selective protection and deprotection strategies.[1]

Reagent and Solvent Selection

The choice of silylating agent, base, and solvent creates a self-validating system where each component is selected to ensure reaction efficiency and prevent side reactions.

| Reagent Class | Specific Example | Key Characteristics & Causality | Typical Base/Promoter | Byproduct |

| Silyl Halide | Triethylsilyl Chloride (TES-Cl) | Standard reactivity, cost-effective. The Si-Cl bond is sufficiently polarized for attack by less hindered alcohols. | Triethylamine, Pyridine, Imidazole, DMAP | HCl (neutralized by base) |

| Silyl Triflate | Triethylsilyl Triflate (TES-OTf) | Highly reactive, used for hindered alcohols. The triflate is an excellent leaving group, creating a highly electrophilic silicon center. | 2,6-Lutidine (non-nucleophilic) | Triflic Acid (TfOH) |

| Hydrosilane | Triethylsilane (TES-H) | Used in dehydrogenative silylation. Requires a catalyst to activate the Si-H bond for reaction with the alcohol. | Ru, Au, or Lewis Acid catalysts | Hydrogen Gas (H₂) |

Solvent Choice: Anhydrous, non-protic solvents such as dichloromethane (DCM), acetonitrile (MeCN), or dimethylformamide (DMF) are typically used. The absence of water is critical, as silylating agents react readily with water, which would consume the reagent and lead to the formation of disiloxanes.[8][10]

Part 3: Experimental Protocols and Workflow

Adherence to rigorous experimental technique, particularly the exclusion of atmospheric moisture, is critical for the success of any silylation procedure.

Protocol 1: Standard Triethylsilylation of a Primary Alcohol

Objective: To protect a primary alcohol (e.g., benzyl alcohol) using TES-Cl and triethylamine.

Methodology:

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the primary alcohol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

-

Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Silylating Agent Addition: Add triethylsilyl chloride (1.2 eq) dropwise to the stirred solution. A white precipitate of triethylammonium chloride will form.[8]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Silylation of a Hindered Alcohol using TES-OTf

Objective: To protect a sterically hindered secondary alcohol using the highly reactive TES-OTf.

Methodology:

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere, add the hindered alcohol (1.0 eq) and anhydrous dichloromethane (DCM, ~0.1 M).

-

Base Addition: Add 2,6-lutidine (1.5 eq) to the solution.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Silylating Agent Addition: Slowly add triethylsilyl triflate (1.2 eq) dropwise to the cold, stirred solution.

-

Reaction Monitoring: Stir the reaction at -78 °C for 30-60 minutes. Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction at low temperature by adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

-

Purification: Extract the mixture with DCM, wash the combined organic layers with cold 1M HCl (to remove lutidine), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

References

-

Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). (n.d.). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

General Silylation Procedures. (n.d.). Gelest. Retrieved January 21, 2026, from [Link]

-

Gauging the Steric Effects of Silyl Groups with a Molecular Balance. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Dehydrogenative Silylation of Alcohols and Other Functionalities. (n.d.). Gelest. Retrieved January 21, 2026, from [Link]

-

Silyl Groups. (n.d.). Gelest. Retrieved January 21, 2026, from [Link]

-

Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]

-

Steric Effects of Silyl Groups. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Phase Transfer Catalysis for the Preparation of Trimethylsilyl and Tert-Butyldimethylsilyl Ethers. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

-

Solvent free selective silylation of alcohols, phenols and naphthols with HMDS catalyzed by H-β. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

-

17.8: Protection of Alcohols. (2022). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Protecting Groups For Alcohols. (2015). Master Organic Chemistry. Retrieved January 21, 2026, from [Link]

-

Hydroxyl Protecting Groups In Multi-Step Syntheses. (2025). ZM Silane Limited. Retrieved January 21, 2026, from [Link]

-

Silylation of alcohols by silyl chloride, N-methylimidazole and Iodine reagents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Silyl-protective groups influencing the reactivity and selectivity in glycosylations. (2017). PMC - NIH. Retrieved January 21, 2026, from [Link]

-

The mechanism of trimethylsilylation of hydroxyl groups with... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Comparison of Silylation Reaction Rates of Different Reagents : Catalytic Effect of Methoxyamine on the Silylation of Sterically Hindered Hydroxyl Groups. (n.d.). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

-

General reaction scheme for the condensation of the alcohol with triethylsilanol (TES-OH) to form the corresponding silyl ether. R: aliphatic or substituted phenyl groups. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Steric influence of the trimethylsilyl group in organic reactions. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

-

12.4 Protecting Alcohols. (2018). YouTube. Retrieved January 21, 2026, from [Link]

-

Trimethylsilyl Triflate as Initiator for the Cationic Polymerization of Heterocyclics and Alkenes. Model Reactions for the Cationic Grafting from Polysilanes. (n.d.). DTIC. Retrieved January 21, 2026, from [Link]

-

Enantioselective Silyl Protection of Alcohols Promoted by a Combination of Chiral and Achiral Lewis Basic Catalysts. (n.d.). NIH. Retrieved January 21, 2026, from [Link]

-

Biocatalytic Silylation: The Condensation of Phenols and Alcohols with Triethylsilanol. (2023). MDPI. Retrieved January 21, 2026, from [Link]

-

Trimethylsilyl trifluoromethanesulfonate. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

-

Mechanistic investigations of alcohol silylation with isothiourea catalysts. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

-

Mild and Highly Efficient Method for the Silylation of Alcohols Using Hexamethyldisilazane Catalyzed by Iodine under Nearly Neutral Reaction Conditions. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]

Sources

- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. nbinno.com [nbinno.com]

- 4. Silyl Groups - Gelest [technical.gelest.com]

- 5. orgosolver.com [orgosolver.com]

- 6. nbinno.com [nbinno.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trimethylsilyl trifluoromethanesulfonate - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Silyl Ether Protecting Groups in Organic Synthesis

In the landscape of modern organic chemistry, particularly within pharmaceutical and complex molecule synthesis, the strategic use of protecting groups is a cornerstone of success.[1] Among the diverse arsenal of protective functionalities, silyl ethers have emerged as exceptionally versatile and widely utilized tools for the temporary masking of hydroxyl groups.[2][3] Their popularity stems from a combination of factors: ease of installation, tunable stability, and mild, often highly selective, removal conditions.[2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the theory and practical application of silyl ether protecting groups, moving beyond simple protocols to elucidate the underlying principles that govern their utility.

The Fundamental Chemistry of Silyl Ethers